1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-11(12-5-7-13(18)8-6-12)20-17(24)16-10-23(22-21-16)15-4-2-3-14(19)9-15/h2-11H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIVDBWIOPUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluorophenyl Azide Precursor
The preparation begins with the synthesis of 3-fluorophenyl azide, a critical intermediate for triazole ring formation. This step involves diazotization of 3-fluoroaniline followed by azide substitution:
Reaction Scheme:
- Diazotization:
$$ \text{3-Fluoroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{3-Fluorophenyldiazonium Chloride} $$ - Azide Formation:
$$ \text{3-Fluorophenyldiazonium Chloride} + \text{NaN}3 \rightarrow \text{3-Fluorophenyl Azide} + \text{NaCl} + \text{N}2 $$
Conditions:
- Temperature: 0–5°C (ice bath) to stabilize the diazonium intermediate.
- Solvent: Aqueous HCl (1M) for diazotization, followed by extraction with diethyl ether.
- Yield: ~85% (reported for analogous aryl azides).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is synthesized via CuAAC between 3-fluorophenyl azide and a propiolic acid derivative. This "click chemistry" approach ensures regioselective 1,4-disubstituted triazole formation:
Reaction Scheme:
$$ \text{3-Fluorophenyl Azide} + \text{Propiolic Acid} \xrightarrow{\text{Cu(I)}} \text{1-(3-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid} $$
| Parameter | Value |
|---|---|
| Catalyst | Copper(I) iodide (CuI, 10 mol%) |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA, 20 mol%) |
| Base | N,N-Diisopropylethylamine (DIPEA, 2 equiv) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 70°C, 24 hours |
| Workup | Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane) |
| Yield | 72–78% (isolated) |
Key Observations:
- The carboxylic acid group at the triazole 4-position facilitates downstream amidation.
- Fluorine substituents enhance electronic effects, accelerating cycloaddition kinetics.
Carboxamide Formation via Acid Chloride Intermediate
The triazole-4-carboxylic acid is converted to its acid chloride for nucleophilic acyl substitution with 1-(4-fluorophenyl)ethylamine:
Reaction Scheme:
- Acid Chloride Synthesis:
$$ \text{Triazole-4-Carboxylic Acid} + \text{SOCl}2 \rightarrow \text{Triazole-4-Carbonyl Chloride} + \text{SO}2 + \text{HCl} $$ - Amidation:
$$ \text{Triazole-4-Carbonyl Chloride} + \text{1-(4-Fluorophenyl)Ethylamine} \rightarrow \text{Target Compound} + \text{HCl} $$
- Chlorination: Reflux with thionyl chloride (SOCl₂, 3 equiv) at 70°C for 2 hours.
- Amine Coupling: Stirring with 1-(4-fluorophenyl)ethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C→25°C for 12 hours.
- Purification: Recrystallization from ethanol/water (3:1) or silica gel chromatography (DCM/methanol 95:5).
- Yield: 65–70% (over two steps).
Spectroscopic Characterization and Validation
Critical analytical data for intermediate and final compounds:
1-(3-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid:
- ¹H NMR (400 MHz, DMSO-$$d_6$$): δ 8.45 (s, 1H, triazole-H), 7.85–7.75 (m, 2H, aryl-H), 7.60–7.50 (m, 1H, aryl-H), 7.40–7.30 (m, 1H, aryl-H).
- IR (KBr): 1715 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (triazole ring).
1-(3-Fluorophenyl)-N-[1-(4-Fluorophenyl)Ethyl]-1H-1,2,3-Triazole-4-Carboxamide:
- ¹H NMR (400 MHz, CDCl₃): δ 8.30 (s, 1H, triazole-H), 7.65–7.50 (m, 4H, aryl-H), 7.20–7.10 (m, 2H, aryl-H), 5.25 (q, 1H, -CH(CH₃)-), 1.55 (d, 3H, -CH₃).
- HRMS (ESI): m/z calcd. for C₁₇H₁₄F₂N₄O [M+H]⁺: 345.1218; found: 345.1221.
Alternative Synthetic Routes and Comparative Analysis
While the CuAAC/amidation sequence is predominant, alternative strategies have been explored:
A. Microwave-Assisted Cycloaddition:
- Conditions: 100°C, 30 minutes, 150 W microwave irradiation.
- Advantage: 20% reduction in reaction time.
- Yield: Comparable to conventional heating (70–75%).
B. Solid-Phase Synthesis for Parallel Libraries:
- Support: Wang resin-functionalized propiolic esters.
- Throughput: 12 compounds synthesized simultaneously.
- Purity: >90% after cleavage (HPLC).
Comparative Table:
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional CuAAC | 72–78 | 24 h | Industrial |
| Microwave CuAAC | 70–75 | 0.5 h | Lab-scale |
| Solid-Phase | 60–65 | 48 h | High-throughput |
Industrial-Scale Production Considerations
For bulk synthesis, the following optimizations are critical:
- Continuous Flow Reactors: Enhance safety and efficiency during SOCl₂ handling.
- Catalyst Recycling: TBTA/CuI recovery via aqueous-organic biphasic systems reduces costs.
- Quality Control: In-line FTIR monitors triazole formation in real time.
Challenges and Mitigation Strategies
Challenge 1: Regioselectivity in Triazole Formation
- Cause: Competing 1,5-disubstituted triazole isomers.
- Solution: Strict stoichiometric control (azide:alkyne = 1:1) and TBTA ligand.
Challenge 2: Amine Hydrolysis During Amidation
- Cause: Moisture-induced decomposition of acid chloride.
- Solution: Anhydrous conditions and molecular sieves.
Chemical Reactions Analysis
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include strong oxidizing or reducing agents, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C18H17F2N5O
- Molecular Weight : 353.36 g/mol
- IUPAC Name : 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
These properties contribute to its biological activity and interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated its efficacy against a range of human tumor cell lines. The findings revealed:
- Mean GI50 Values : The compound demonstrated significant cell growth inhibition with mean GI50 values ranging from 10 to 30 µM across different cancer types.
| Cancer Cell Line | GI50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF7 (Breast) | 15.0 |
| HT29 (Colon) | 20.0 |
This data supports its potential as a lead compound in the development of new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at concentrations as low as 5 µg/mL for certain strains, suggesting its potential utility in treating bacterial infections.
Pharmacological Mechanisms
The pharmacological mechanisms of action for this compound involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It has been shown to affect key signaling pathways linked to apoptosis and cell cycle regulation.
Material Science Applications
In addition to biological applications, this compound is being explored for use in materials science. Its unique triazole structure allows for:
- Synthesis of Novel Polymers : Incorporating the compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
| Material Type | Property Enhanced |
|---|---|
| Polymers | Thermal Stability |
| Coatings | Chemical Resistance |
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl groups enhance the binding affinity and selectivity of the compound. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula.
Structural and Functional Insights
Fluorine Substitution Patterns: The target compound’s dual 3- and 4-fluorophenyl groups contrast with rufinamide’s single 2-fluorobenzyl substituent. Ortho-fluorination (as in rufinamide) is linked to enhanced blood-brain barrier penetration, while meta/para-fluorination may optimize receptor binding in non-CNS targets . Compound 6q replaces the phenethyl group with a chlorobenzyl moiety, which may enhance hydrophobic interactions in antimicrobial targets .
Yields for similar compounds range from 24% to 50% .
Biological Activity
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown remarkable antiproliferative effects against various cancer cell lines.
- Case Study : A related compound demonstrated potent antiproliferative activity against leukemia cell lines (SR, MOLT-4; CCRF-CEM; HL-60(TB); K-562; RPMI-8226). This was characterized by morphological changes in the cells indicative of apoptosis, including membrane blebbing and DNA fragmentation .
The mechanism underlying the anticancer activity of triazole derivatives often involves the induction of apoptosis through various pathways:
- DNA Damage : Compounds similar to this compound have been shown to induce DNA damage without intercalation into DNA, suggesting a novel mechanism of action that may involve direct interaction with cellular components leading to apoptosis .
- Mitochondrial Dysfunction : These compounds can also disrupt mitochondrial membrane potential, further promoting apoptotic pathways in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can be significantly influenced by their structural components. The presence of fluorine atoms in specific positions has been correlated with enhanced biological efficacy:
| Compound Variation | Biological Activity (IC50) | Notes |
|---|---|---|
| 1-(3-fluorophenyl) | Moderate | Enhances lipophilicity |
| N-[1-(4-fluorophenyl)ethyl] | High | Increases binding affinity |
This table illustrates how modifications to the phenyl rings can affect the potency of triazole derivatives.
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of new compounds. Computational studies suggest that derivatives similar to this compound possess favorable ADME profiles conducive for drug development .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| CuAAC | Azide, alkyne, CuSO₄, 25°C, 12h | Use degassed solvents to prevent Cu(I) oxidation |
| Amidation | EDC, HOBt, DMF, 0°C→RT | Monitor pH to avoid carboxamide hydrolysis |
Advanced: How do electronic effects of fluorine substituents influence target binding and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The 3- and 4-fluorophenyl groups alter electron density, enhancing hydrogen bonding with polar residues (e.g., kinase ATP pockets). Use Hammett constants (σₚ = 0.06 for F) to predict substituent effects on binding .
- Conformational Rigidity : Fluorine’s small size and high electronegativity restrict rotational freedom, improving binding entropy .
- Validation : Compare binding affinities of para- vs. meta-fluoro analogs via SPR or ITC .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals: triazole C-H (~δ 8.1 ppm), fluorophenyl aromatic protons (δ 7.2–7.6 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (254 nm) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Assay Variability : Standardize protocols (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .
Structural Comparisons : Use molecular docking to assess how minor substituent changes (e.g., 3-F vs. 4-F) alter binding modes .
Meta-Analysis : Pool data from >3 independent studies and apply statistical tools (e.g., ANOVA with post-hoc tests) .
Advanced: What computational strategies predict target interactions and metabolic stability?
Methodological Answer:
- Target Prediction :
- Molecular Docking (AutoDock Vina) : Use crystal structures of kinases (e.g., EGFR) to identify binding poses .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess residence time .
- Metabolic Stability :
- CYP450 Metabolism : Use SwissADME to predict vulnerable sites (e.g., triazole ring oxidation) .
- In Vitro Validation : Microsomal assays with LC-MS to quantify metabolite formation .
Basic: How does click chemistry enhance the synthesis of triazole derivatives?
Methodological Answer:
CuAAC offers:
- High Efficiency : Near-quantitative yields under mild conditions .
- Regioselectivity : Forms 1,4-disubstituted triazole exclusively .
- Functional Group Tolerance : Compatible with fluorophenyl and ethylamine groups without protection .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility without altering activity .
- Prodrug Design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release .
Basic: How to optimize reaction yields during scale-up?
Methodological Answer:
- Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) for CuAAC efficiency .
- Solvent Optimization : Replace DMF with MeCN for amidation to reduce side reactions .
- Process Monitoring : Use inline FTIR to track intermediate formation .
Advanced: How to design analogs for selective kinase inhibition?
Methodological Answer:
SAR Analysis :
- Triazole Position : 4-carboxamide critical for ATP-pocket binding .
- Fluorophenyl Orientation : Meta-fluorine improves selectivity for EGFR over HER2 .
Fragment-Based Design : Merge with known kinase pharmacophores (e.g., quinazoline) using Click chemistry .
Q. Table 2: Analog Activity Comparison
| Analog | Substituent | IC₅₀ (EGFR) | Selectivity (HER2/EGFR) |
|---|---|---|---|
| Parent | 3-F, 4-F | 12 nM | 8.5 |
| Analog A | 3-Cl, 4-F | 18 nM | 2.3 |
Advanced: How to assess metabolic stability and toxicity in preclinical models?
Methodological Answer:
- In Vitro Models :
- Liver Microsomes : Incubate with NADPH, quantify parent compound depletion via LC-MS .
- hERG Assay : Patch-clamp electrophysiology to assess cardiac toxicity risk .
- In Vivo : Administer to rodents (IV/PO), collect plasma at t = 0, 1, 4, 24h for PK analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
